

Vindesine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Vindesine
Cat. No.:	B1683056

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine is a semi-synthetic vinca alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, *Catharanthus roseus*.^[1] As a member of the vinca alkaloid family, which includes prominent anti-cancer agents like vincristine and vinblastine, **vindesine** functions as a potent inhibitor of mitosis.^[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.^[2] This interference with microtubule function leads to cell cycle arrest in the metaphase and subsequent induction of apoptosis, or programmed cell death.^{[2][3]}

Vindesine has demonstrated clinical efficacy in the treatment of various malignancies, including acute lymphocytic leukemia, lung carcinomas, breast cancer, and lymphomas.^{[1][4]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of **vindesine**, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Vindesine is a complex dimeric indole-indoline alkaloid. Its chemical structure is closely related to that of vinblastine, with a modification at the C-23 position of the catharanthine unit.

Table 1: Chemical Identifiers of **Vindesine**

Identifier	Value	Reference(s)
IUPAC Name	methyl (13S,15S,17S)-13- [(1R,9R,10S,11R,12R,19R)-10- -carbamoyl-12-ethyl-10,11- dihydroxy-5-methoxy-8-methyl- 8,16- diazapentacyclo[10.6.1.0 ^{1,9} .0 ² , 7.0 ^{16,19}]nonadeca-2,4,6,13- tetraen-4-yl]-17-ethyl-17- hydroxy-1,11- diazatetracyclo[13.3.1.0 ^{4,12} .0 ^{5,1} 0]nonadeca-4(12),5,7,9- tetraene-13-carboxylate	[5]
Molecular Formula	C ₄₃ H ₅₅ N ₅ O ₇	[5][6]
Molecular Weight	753.93 g/mol	[6]
CAS Registry Number	53643-48-4	[1][6]
PubChem CID	40839	[5]
Synonyms	Desacetylvinblastine amide, VDS, Eldisine	[5][6]

Table 2: Physicochemical Properties of **Vindesine**

Property	Value	Reference(s)
Melting Point	230-232 °C	[2]
pKa	6.04, 7.67 (in H ₂ O)	[2]
Optical Rotation	$[\alpha]D^{25} +39.4^\circ$ (c = 1.0 in methanol)	[2]
UV Absorption Maxima (in methanol)	214, 266, 288, 296 nm	[2]
Solubility	Soluble in DMSO and ethanol. The sulfate salt exhibits enhanced water solubility.	[7]

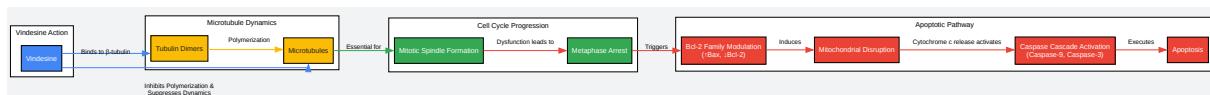
Mechanism of Action

The primary molecular target of **vindesine**, like other vinca alkaloids, is tubulin, the protein subunit of microtubules.[\[2\]](#) Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.

Vindesine exerts its anti-cancer effects through the following key mechanisms:

- Inhibition of Tubulin Polymerization: **Vindesine** binds to the β-subunit of tubulin at a specific site, known as the vinca domain.[\[8\]](#) This binding inhibits the polymerization of tubulin dimers into microtubules.[\[2\]](#)
- Disruption of Microtubule Dynamics: At lower concentrations, **vindesine** suppresses the dynamic instability of microtubules. This involves a reduction in the rates of microtubule growth and shortening, as well as a decrease in the frequency of "catastrophes" (the transition from a growing to a shrinking state).[\[7\]](#)[\[9\]](#) This kinetic stabilization of microtubules also disrupts their normal function.
- Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle.[\[2\]](#) Consequently, cells are unable to progress through mitosis and are arrested in the metaphase of the cell cycle.[\[2\]](#)[\[5\]](#)

- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. [10] This involves the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the release of cytochrome c from the mitochondria.[11] Cytochrome c release leads to the activation of a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[10]



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Caption: Mechanism of action of **Vindesine** leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of **Vindesine**.

In Vitro Tubulin Polymerization Assay

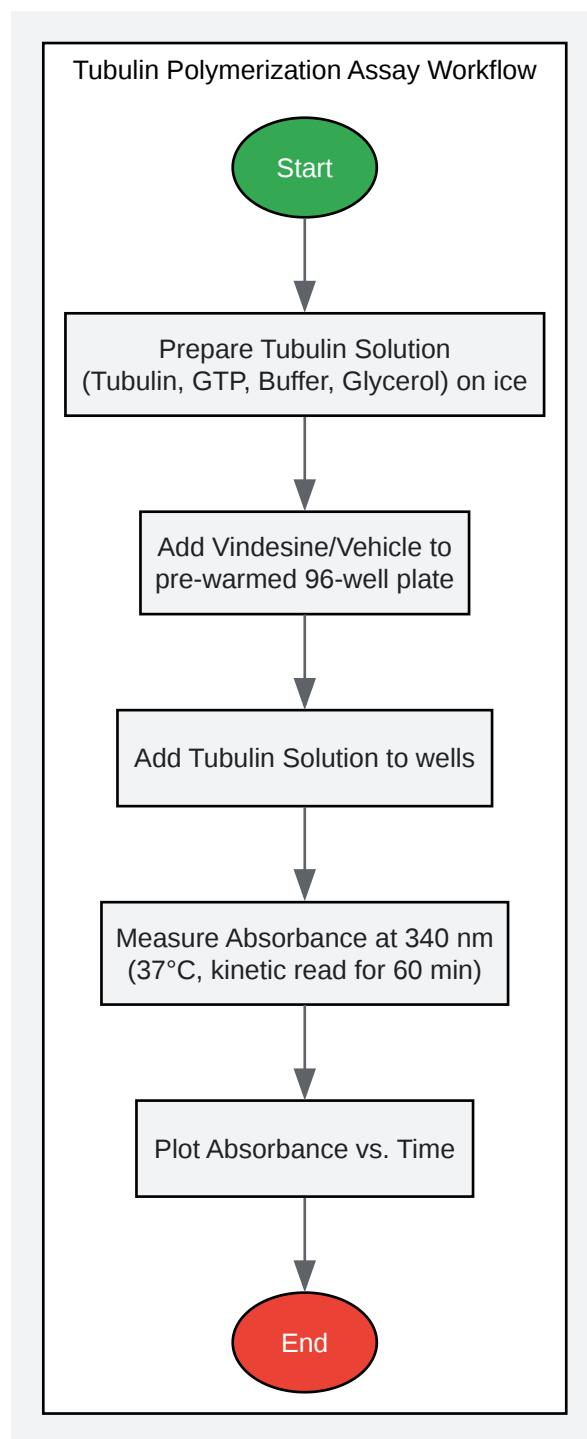
This assay measures the effect of **Vindesine** on the polymerization of purified tubulin in a cell-free system.

Methodology:

- Reagents:
 - Purified tubulin (>99% pure)
 - General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
 - GTP solution (100 mM)

- Glycerol
- **Vindesine** stock solution (in DMSO)
- 96-well microplate (clear, flat-bottom)
- Temperature-controlled spectrophotometer

- Procedure:
 1. Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
 2. Add varying concentrations of **Vindesine** or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
 3. Initiate the polymerization reaction by adding the tubulin solution to the wells.
 4. Immediately place the plate in a spectrophotometer pre-heated to 37°C.
 5. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
 6. Plot absorbance versus time to generate polymerization curves.



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Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of **Vindesine** on cell viability by measuring the metabolic activity of cells.

Methodology:

- Reagents:

- Cancer cell line of interest
- Complete cell culture medium
- **Vindesine** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plate
- Microplate reader

- Procedure:

1. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treat the cells with a serial dilution of **Vindesine** or vehicle control (DMSO) for 24, 48, or 72 hours.
3. After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
4. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
5. Measure the absorbance at 570 nm using a microplate reader.

6. Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

- Reagents:

- Cancer cell line of interest
- Complete cell culture medium
- **Vindesine** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Cold 70% ethanol
- RNase A solution (100 µg/mL)
- Propidium Iodide (PI) staining solution (50 µg/mL)
- Flow cytometer

- Procedure:

1. Seed cells in 6-well plates and treat with **Vindesine** or vehicle control for the desired time.
2. Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
3. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
4. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

5. Incubate for 30 minutes at room temperature in the dark.
6. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
7. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

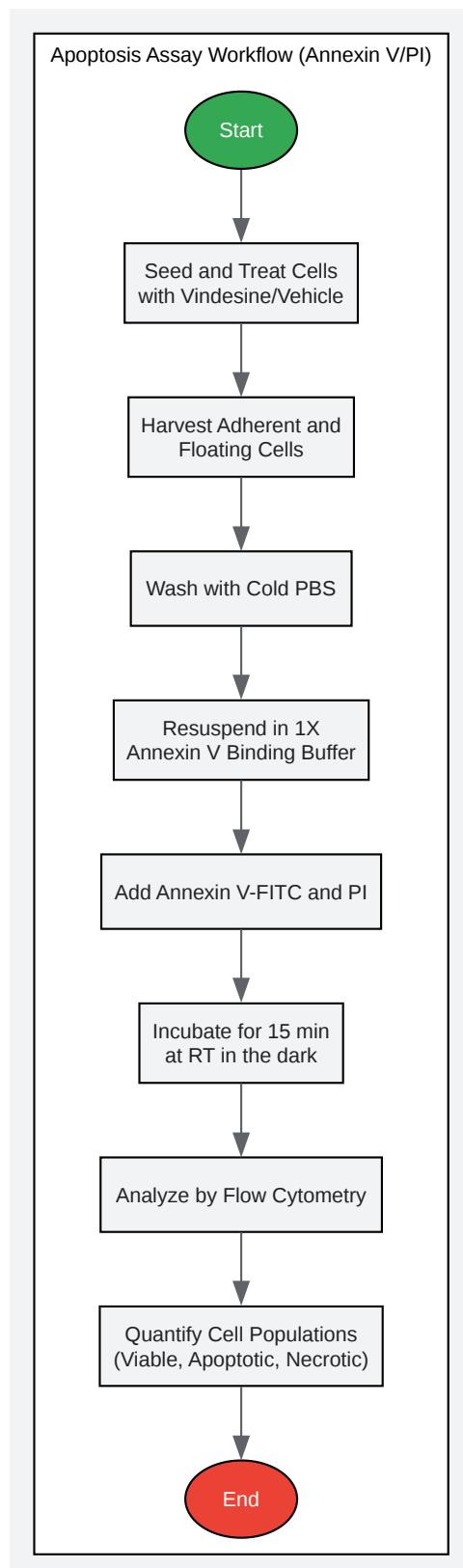
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

- Reagents:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **Vindesine** stock solution (in DMSO)
 - Annexin V-FITC (or another fluorochrome)
 - Propidium Iodide (PI)
 - 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
 - Flow cytometer

- Procedure:
 1. Seed cells and treat with **Vindesine** or vehicle control as described for the cell cycle analysis.
 2. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

3. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
4. Incubate for 15 minutes at room temperature in the dark.
5. Analyze the samples by flow cytometry within one hour.
6. Quantify the cell populations:
 - Annexin V- / PI-: Viable cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic/necrotic cells
 - Annexin V- / PI+: Necrotic cells



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Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.

Methodology:

- Reagents:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **Vindesine** stock solution (in DMSO)
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) substrate
 - Imaging system
- Procedure:
 1. Treat cells with **Vindesine** and lyse them using RIPA buffer.
 2. Determine the protein concentration of the lysates using a BCA assay.

3. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
4. Block the membrane with blocking buffer for 1 hour at room temperature.
5. Incubate the membrane with the primary antibody overnight at 4°C.
6. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
8. Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

Vindesine remains a significant compound in the arsenal of anti-cancer therapeutics. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its use in oncology. This technical guide has provided a comprehensive overview of **Vindesine**'s chemical and physical properties, its molecular mechanism of action, and detailed protocols for its investigation in a laboratory setting. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing our understanding of cancer biology and developing novel therapeutic strategies.

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